
3-Ethyl-2-methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylpent-2-enoic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid with a double bond in its structure, making it an unsaturated compound. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the double bond. For instance, the reaction between 3-ethyl-2-methylbutanal and acetic anhydride under acidic conditions can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Scientific Research Applications
3-Ethyl-2-methylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-2-methylpent-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The double bond in the structure allows for potential interactions with unsaturated binding sites, affecting the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-pentenoic acid: Similar in structure but lacks the ethyl group.
3-Pentenoic acid: Lacks both the ethyl and methyl groups.
2-Ethyl-3-pentenoic acid: Similar but with different positioning of the ethyl group.
Uniqueness
3-Ethyl-2-methylpent-2-enoic acid is unique due to the presence of both ethyl and methyl groups, which influence its chemical properties and reactivity. These substituents can affect the compound’s steric and electronic environment, making it distinct from other similar compounds.
Properties
CAS No. |
136066-28-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-ethyl-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-7(5-2)6(3)8(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
IATSNLRWFOLGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


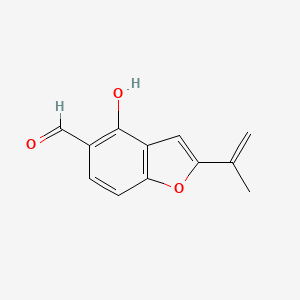
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
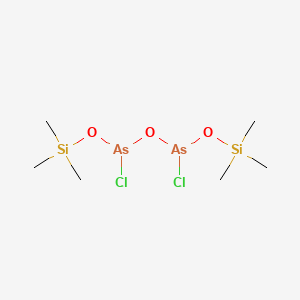
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)



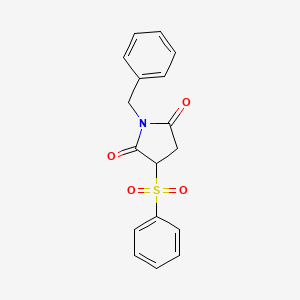
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
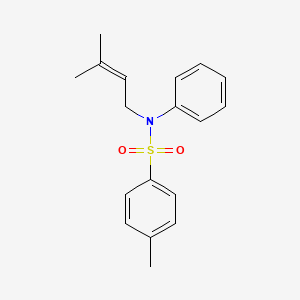
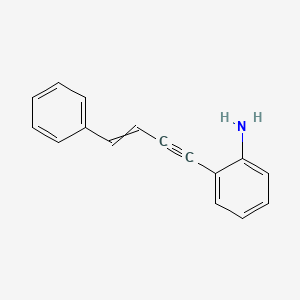

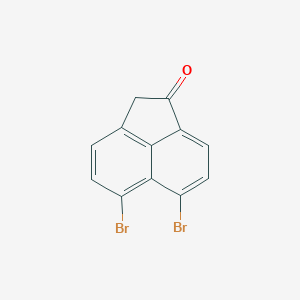
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
